N-(2,4-DIFLUOROPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Description
N-(2,4-Difluorophenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 2,4-difluorophenyl group and a 4-methoxybenzenesulfonyl substituent. The 2,4-difluorophenyl group may enhance hydrophobic interactions and electron-withdrawing effects, while the 4-methoxybenzenesulfonyl moiety could improve solubility compared to non-polar analogs. Such structural attributes are common in antifungal agents targeting lanosterol 14α-demethylase (CYP51), as seen in related compounds .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O4S/c1-27-15-3-5-16(6-4-15)28(25,26)23-10-8-13(9-11-23)19(24)22-18-7-2-14(20)12-17(18)21/h2-7,12-13H,8-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHMHRKOGRGPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIFLUOROPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and a base.
Attachment of the Phenyl Groups: The phenyl groups can be attached through nucleophilic substitution reactions or coupling reactions such as Suzuki or Heck coupling.
Final Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIFLUOROPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases for nucleophilic substitution; Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-DIFLUOROPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Research Findings
Structural and Functional Insights
Core Scaffold : The piperidine-4-carboxamide core is conserved across analogs, facilitating synthetic accessibility . Substitutions on the piperidine nitrogen (e.g., benzenesulfonyl vs. methylsulfonyl) modulate electronic properties and steric bulk .
Fluorination Effects : The 2,4-difluorophenyl group in the target compound and the CYP51 inhibitor () enhances binding to hydrophobic enzyme pockets, as seen in antifungal azoles .
Sulfonyl Group Variations :
- The 4-methoxybenzenesulfonyl group in the target compound likely improves solubility compared to phenylsulfonyl () or methylsulfonyl () analogs.
- Methylsulfonyl derivatives () may exhibit stronger electron-withdrawing effects, altering binding kinetics.
Physicochemical Properties
- Molecular Weight : The target compound (416.43 g/mol) falls within the optimal range for bioavailability, unlike higher-weight analogs (e.g., Example 53, 589.1 g/mol) .
- Melting Points : Example 53 () has a melting point of 175–178°C, suggesting crystallinity, while the target compound’s properties remain uncharacterized but may vary due to substituent effects .
Biological Activity
N-(2,4-Difluorophenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound under investigation for its biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications. The compound's unique structural features contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C19H20F2N2O4S
- Molecular Weight : 394.44 g/mol
Structural Features
The compound features a piperidine ring substituted with a difluorophenyl group and a methoxybenzenesulfonyl moiety. This structural arrangement is believed to enhance its pharmacological properties.
Target Interactions
This compound primarily targets carbonic anhydrase II , an enzyme involved in regulating pH and fluid balance in biological systems. The interaction with this enzyme can lead to various physiological effects, such as altered bicarbonate levels and potential impacts on tumor microenvironments.
Mode of Action
The compound acts as a carbonic anhydrase inhibitor , which may contribute to its anticancer properties by disrupting the acid-base balance in tumor cells. This disruption can inhibit tumor growth and enhance the efficacy of other therapeutic agents.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For example:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.24 to 0.97 μg/mL against various fungal strains, including Candida auris.
- Mechanism : The compound induces apoptosis and cell cycle arrest in susceptible microorganisms, demonstrating potential as an antifungal agent .
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties:
- Cell Lines Tested : Various cancer cell lines have been evaluated for sensitivity to the compound.
- Results : The compound has shown promise in inducing cell death and inhibiting proliferation in cancer cells through mechanisms involving apoptosis and cell cycle disruption .
Summary of Biological Activities
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal activity of this compound demonstrated its effectiveness against resistant strains of Candida auris. The compound showed low toxicity to human cells while effectively reducing fungal viability.
Case Study 2: Anticancer Potential
Another research project focused on the anticancer effects of the compound on breast cancer cell lines. Results indicated significant inhibition of cell growth at concentrations that did not adversely affect normal cells, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
